3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-yl moiety: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromen-2-yl structure.
Introduction of the methoxy groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Coupling with benzamide: The final step involves the coupling of the chromen-2-yl intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromen-2-yl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amides.
Scientific Research Applications
3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antibacterial effects could be due to its interference with bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-17-11-8-15(9-12-17)22-23(27)18-6-4-5-7-19(18)32-25(22)26-24(28)16-10-13-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUICAACAPQLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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